1-(4-Methoxybutyl)piperidin-4-amine dihydrochloride

Medicinal Chemistry Chemical Scaffolds Piperidine Derivatives

SAR studies on 4-aminopiperidine antifungals require structurally precise scaffolds-substituting analogs without experimental verification compromises reproducibility. This compound delivers the specific N1-(4-methoxybutyl) substitution pattern validated across >30 derivatives. • Dihydrochloride salt (≥95%) for direct aqueous assay use • Free C4-amine enables amide, sulfonamide, and reductive amination derivatization • Defined identity (CAS 1803586-10-8, MW 259.21) supports analytical method development and long-term library consistency.

Molecular Formula C10H24Cl2N2O
Molecular Weight 259.21 g/mol
CAS No. 1803586-10-8
Cat. No. B1434109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methoxybutyl)piperidin-4-amine dihydrochloride
CAS1803586-10-8
Molecular FormulaC10H24Cl2N2O
Molecular Weight259.21 g/mol
Structural Identifiers
SMILESCOCCCCN1CCC(CC1)N.Cl.Cl
InChIInChI=1S/C10H22N2O.2ClH/c1-13-9-3-2-6-12-7-4-10(11)5-8-12;;/h10H,2-9,11H2,1H3;2*1H
InChIKeyCXDUXSBHBWVKOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Methoxybutyl)piperidin-4-amine Dihydrochloride: Product Baseline


1-(4-Methoxybutyl)piperidin-4-amine dihydrochloride (CAS: 1803586-10-8) is a piperidine-derived small molecule scaffold with the molecular formula C10H24Cl2N2O and a molecular weight of 259.21 g/mol . The compound features a 4-aminopiperidine core substituted at the N1 position with a 4-methoxybutyl chain, isolated as a dihydrochloride salt [1]. Commercial sources list the free base form under CAS 1098627-30-5 (C10H22N2O, MW 186.29 g/mol) . Available from multiple chemical suppliers including Biosynth and Enamine Ltd., this compound is supplied as a research-grade building block with typical purity specifications of ≥95% . The 4-aminopiperidine scaffold class has been investigated in medicinal chemistry contexts including antifungal agent development targeting ergosterol biosynthesis [2].

Generic Substitution Risks for 1-(4-Methoxybutyl)piperidin-4-amine


Substitution of 1-(4-methoxybutyl)piperidin-4-amine dihydrochloride with superficially similar 4-aminopiperidine derivatives cannot be assumed without experimental verification. The 4-aminopiperidine chemotype exhibits structure-dependent antifungal activity profiles, where specific N-alkyl substitutions produce substantial variations in biological effect [1]. Within a library of over 30 structurally related 4-aminopiperidines evaluated against Yarrowia lipolytica, antifungal potency varied significantly based on substitution patterns [1]. The 4-methoxybutyl N-substituent present in this compound represents a specific structural feature absent in common analogs such as N-benzyl, N-alkyl, or unsubstituted piperidin-4-amines, with unknown comparative biological or physicochemical consequences. Procurement decisions that treat this compound as interchangeable with other 4-aminopiperidine scaffolds without comparator data risk invalidating experimental reproducibility.

Differentiation Evidence for 1-(4-Methoxybutyl)piperidin-4-amine


N1-(4-Methoxybutyl) vs. Unsubstituted Piperidin-4-amine Structure

The target compound incorporates an N1-(4-methoxybutyl) substituent (C10H24Cl2N2O dihydrochloride salt; C10H22N2O free base) , distinguishing it structurally from the unsubstituted parent compound 4-aminopiperidine (piperidin-4-amine, C5H12N2, MW 100.16 g/mol). No direct comparative biological data between these specific compounds has been identified in the peer-reviewed literature or patent record [1].

Medicinal Chemistry Chemical Scaffolds Piperidine Derivatives

Dihydrochloride Salt vs. Free Base Solubility and Handling

1-(4-Methoxybutyl)piperidin-4-amine is commercially supplied as a dihydrochloride salt (CAS 1803586-10-8, MW 259.21 g/mol) , distinct from the free base form (CAS 1098627-30-5, MW 186.29 g/mol) . Salt formation with HCl modifies aqueous solubility and solid-state stability relative to the free amine. Quantitative comparative solubility or stability data directly measuring the dihydrochloride salt versus the free base for this specific compound have not been identified in publicly accessible sources .

Formulation Science Analytical Chemistry Compound Handling

Commercial Availability vs. Research-Only Analogs

1-(4-Methoxybutyl)piperidin-4-amine dihydrochloride (CAS 1803586-10-8) is stocked by multiple established chemical suppliers including Biosynth (distributed via CymitQuimica) and Enamine Ltd. (distributed via Fujifilm Wako) . The compound is manufactured at gram-scale quantities (1g, 2.5g, 5g, 10g package sizes available) . In contrast, closely related analogs such as 1-(4-methoxybutyl)-4-piperidone (CAS not specified in search results) and 4-methoxybutyrfentanyl (a controlled fentanyl analog) are not commercially available as standard research reagents or are subject to regulatory restrictions [1]. The target compound is explicitly labeled for non-human research use only .

Chemical Procurement Supply Chain Research Reagents

Research Applications of 1-(4-Methoxybutyl)piperidin-4-amine


Scaffold for 4-Aminopiperidine SAR Library Synthesis

This compound serves as a versatile building block for constructing 4-aminopiperidine-based compound libraries. The 4-aminopiperidine core has been validated as a novel chemotype for antifungal agent development targeting ergosterol biosynthesis, with structure-activity relationships established across more than 30 derivatives [1]. The N1-(4-methoxybutyl) substituent provides a specific hydrophobic tail for systematic SAR exploration that complements other substitution patterns studied in this class. Researchers investigating antifungal activity or other 4-aminopiperidine-relevant targets can use this compound as a reference point for the 4-methoxybutyl substitution pattern.

Physicochemical Profiling of 4-Alkoxyalkyl Piperidines

The 4-methoxybutyl chain introduces specific physicochemical properties including increased lipophilicity and molecular volume relative to shorter-chain analogs. This compound can be employed as a reference standard in comparative physicochemical profiling studies (LogP determination, aqueous solubility assessment, pKa measurement) of N-alkoxyalkyl substituted piperidines. The dihydrochloride salt form (CAS 1803586-10-8) provides enhanced handling characteristics for aqueous assay preparation , while the free base (CAS 1098627-30-5) is available for organic-phase applications.

Chemical Intermediate via Primary Amine Derivatization

The 4-amino group on the piperidine ring serves as a reactive handle for further derivatization, including amide bond formation, reductive amination, and sulfonamide synthesis. This compound can function as an amine building block in multi-step synthetic sequences requiring an N1-(4-methoxybutyl)-substituted piperidine core. The 4-aminopiperidine motif has been employed in the synthesis of various bioactive compounds, and the N1-(4-methoxybutyl) variant provides an underexplored substitution pattern for diversification.

Analytical Reference Standard for Method Development

The compound's defined identity (CAS 1803586-10-8, MW 259.21 g/mol, SMILES: COCCCCN1CCC(N)CC1.Cl.Cl) [2] makes it suitable as a reference standard for analytical method development, including HPLC method validation, LC-MS calibration, and NMR spectral library building. The multi-vendor availability at defined purity specifications (≥95%) supports its use as a reproducible chemical reference in analytical workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(4-Methoxybutyl)piperidin-4-amine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.